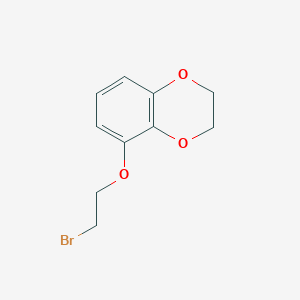

5-(2-Bromoethoxy)-2,3-dihydro-1,4-benzodioxine

Descripción general

Descripción

5-(2-Bromoethoxy)-2,3-dihydro-1,4-benzodioxine is an organic compound that belongs to the class of benzodioxines This compound is characterized by the presence of a bromoethoxy group attached to a dihydrobenzodioxine ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Bromoethoxy)-2,3-dihydro-1,4-benzodioxine typically involves the reaction of 1,4-bis(2-bromoethoxy)benzene with 1,4-dimethoxybenzene. This reaction is carried out under specific conditions to ensure the formation of the desired product. The reaction conditions often include the use of a suitable solvent, such as acetone, and a base, such as potassium carbonate, to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product with high purity.

Análisis De Reacciones Químicas

Types of Reactions

5-(2-Bromoethoxy)-2,3-dihydro-1,4-benzodioxine can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromoethoxy group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by a nucleophile.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form alkenes or other unsaturated compounds.

Common Reagents and Conditions

Common reagents used in these reactions include bases such as sodium hydride or potassium carbonate, and solvents like acetone or dimethyl sulfoxide (DMSO). The reaction conditions, such as temperature and reaction time, are optimized based on the desired reaction and product .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions may yield ethers or other substituted derivatives, while oxidation reactions may produce oxidized forms of the compound.

Aplicaciones Científicas De Investigación

Anticancer Properties

Research indicates that derivatives of 1,4-benzodioxane, including 5-(2-bromoethoxy)-2,3-dihydro-1,4-benzodioxine, exhibit significant anticancer activities. For instance, studies have shown that certain benzodioxane analogs can inhibit growth in cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The compound's structural features allow it to interact with biological targets effectively, making it a candidate for developing anticancer drugs .

Anti-inflammatory Effects

The anti-inflammatory potential of benzodioxane derivatives has also been documented. Specific structural modifications have been linked to enhanced activity against inflammatory pathways. For example, compounds with substituents at specific positions on the benzodioxane ring have demonstrated varying degrees of anti-inflammatory effects, suggesting that this compound could be optimized for therapeutic use in inflammatory diseases .

Synthesis Techniques

The synthesis of this compound typically involves the reaction of gallic acid derivatives with 1,2-dibromoethane under basic conditions. This process allows for the introduction of the bromoethoxy group at position 5 of the benzodioxane framework. The resulting compound can then be further modified to explore structure-activity relationships (SAR) for various biological applications .

Functionalization Potential

The ability to functionalize the benzodioxane scaffold opens avenues for creating a library of derivatives with tailored properties. For instance, introducing different amine groups at position 6 has been shown to affect the bioactivity and selectivity of these compounds against specific cancer types or inflammatory pathways .

Case Study: Anticancer Activity

A notable study demonstrated that a series of benzodioxane derivatives exhibited potent activity against prostate cancer cells. The incorporation of the bromoethoxy group in this compound was essential for enhancing cytotoxicity compared to its non-brominated counterparts. This suggests that halogenation plays a critical role in modulating biological activity .

Case Study: Anti-inflammatory Mechanisms

Another research effort focused on evaluating the anti-inflammatory mechanisms of benzodioxane derivatives. It was found that compounds with specific substitutions could significantly reduce pro-inflammatory cytokine production in vitro. This highlights the therapeutic potential of modifying this compound to develop new anti-inflammatory agents .

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Anticancer Activity | Inhibition of cancer cell growth | Significant cytotoxicity in prostate cancer models |

| Anti-inflammatory Effects | Reduction of inflammatory cytokines | Effective modulation of pro-inflammatory pathways |

| Chemical Synthesis | Synthesis from gallic acid derivatives | Multiple synthetic routes with varying yields |

| Functionalization | Potential for creating diverse analogs | Tailored properties through strategic modifications |

Mecanismo De Acción

The mechanism of action of 5-(2-Bromoethoxy)-2,3-dihydro-1,4-benzodioxine involves its interaction with specific molecular targets and pathways. The bromoethoxy group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can affect cellular processes and enzyme activities, contributing to the compound’s biological effects .

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds to 5-(2-Bromoethoxy)-2,3-dihydro-1,4-benzodioxine include:

1,4-Bis(2-bromoethoxy)benzene: A precursor in the synthesis of the target compound.

1,4-Dimethoxybenzene: Another precursor used in the synthesis.

Chalcone Derivatives: Compounds with similar bromoethoxy groups that exhibit various biological activities

Uniqueness

This compound is unique due to its specific chemical structure, which imparts distinct reactivity and potential applications. Its ability to undergo a variety of chemical reactions and its potential biological activities make it a valuable compound in scientific research.

Actividad Biológica

5-(2-Bromoethoxy)-2,3-dihydro-1,4-benzodioxine is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of the Compound

This compound belongs to the class of benzodioxines, characterized by a bromoethoxy substituent on a dihydrobenzodioxine core. The presence of the bromoethoxy group suggests potential for various chemical reactions, including nucleophilic substitution and oxidation-reduction processes. Its lipophilicity may influence its pharmacokinetics, affecting absorption and distribution within biological systems.

Enzyme Interaction and Pharmacological Potential

Research indicates that compounds structurally related to this compound can interact with various biological targets. For instance, derivatives of benzodioxane have shown notable anti-inflammatory , antioxidant , and anticancer activities . Specific studies have highlighted:

- Anti-inflammatory Activity : Certain benzodioxane derivatives have demonstrated significant anti-inflammatory effects, with structure-activity relationship studies indicating that specific substituents can enhance this activity .

- Anticancer Properties : Compounds within this class have been identified as inhibitors of critical pathways involved in cancer progression. For example, a benzodioxane bisamide was reported as an inhibitor of the HSF1 pathway, showing growth inhibitory effects in ovarian carcinoma models .

- Cytotoxic Effects : Various 1,4-benzodioxane derivatives exhibit cytotoxicity against cancer cell lines, suggesting their potential use in cancer therapy .

The mechanisms through which this compound exerts its biological effects are likely multifaceted:

- Nucleophilic Substitution : The bromoethoxy group can participate in nucleophilic substitution reactions, which may lead to the formation of more biologically active derivatives.

- Biochemical Pathways : Similar compounds have been utilized in synthesizing fluorescent probes for imaging applications in biological systems. This suggests that this compound could also interact with cellular components at a molecular level.

Case Studies and Research Findings

Several studies have explored the biological activity of derivatives related to this compound:

Propiedades

IUPAC Name |

5-(2-bromoethoxy)-2,3-dihydro-1,4-benzodioxine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO3/c11-4-5-12-8-2-1-3-9-10(8)14-7-6-13-9/h1-3H,4-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHXJWHBJQFUJBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC=C2OCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50370801 | |

| Record name | 5-(2-bromoethoxy)-2,3-dihydro-1,4-benzodioxine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1710-62-9 | |

| Record name | 5-(2-bromoethoxy)-2,3-dihydro-1,4-benzodioxine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the key structural features and intermolecular interactions observed in 5-(2-Bromoethoxy)-2,3-dihydro-1,4-benzodioxine?

A1: this compound exhibits a distinct molecular structure and engages in specific intermolecular interactions. The research paper highlights that the compound displays normal interatomic distances and angles. [] Notably, it forms weak intermolecular C-H...O and C-H...π contacts, with attractive energies ranging from 1.17 to 2.30 kJ mol-1. These interactions contribute to the overall stability and packing arrangement of the molecules within the crystal lattice. Specifically, C-H...O hydrogen bonds create C(3) and C(4) motifs, which further assemble into a two-dimensional R(3)(4)(12) net structure. Interestingly, no face-to-face stacking interactions are observed in the crystal structure. [] This information provides valuable insights into the solid-state arrangement and potential physicochemical properties of the compound.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.